Glycerol 1-Oleyl Ether-d5
CAS No.:
Cat. No.: VC0205999
Molecular Formula: C₂₁H₃₇D₅O₃
Molecular Weight: 347.59
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₃₇D₅O₃ |
---|---|
Molecular Weight | 347.59 |
Introduction
Chemical Identity and Structure
Glycerol 1-Oleyl Ether-d5 is a deuterated analog of glycerol 1-oleyl ether (also known as selachyl alcohol), containing five deuterium atoms strategically positioned in the molecule. The compound has the following properties:
Parameter | Value |
---|---|
CAS Number | 593-31-7 (parent compound) |
Molecular Formula | C21H37D5O3 |
Molecular Weight | 347.59 g/mol |
Storage Condition | 2-8°C, protected from light |
Appearance | Not specifically reported in literature |
The compound features the same basic structure as glycerol 1-oleyl ether but with five hydrogen atoms replaced by deuterium atoms. This selective deuteration makes the compound valuable for use as an internal standard in analytical methods and for tracing metabolic pathways .
Structural Features and Comparison
Glycerol 1-Oleyl ether is a naturally occurring compound belonging to the class of alkyl glycerol ethers. The parent compound is found in the liver oil of sharks and belongs to the squalene family . The deuterated version (d5) maintains the same chemical properties but incorporates deuterium atoms, which provide distinct spectroscopic characteristics that are valuable in research applications.
The structure consists of:
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A glycerol backbone with hydroxyl groups at positions 2 and 3
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An oleyl chain (C18, containing a cis double bond at position 9) connected through an ether linkage at position 1
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Five deuterium atoms replacing hydrogen atoms in specific positions
This structure allows the molecule to participate in various biochemical processes while being distinguishable from its non-deuterated counterpart through mass spectrometry or NMR spectroscopy.
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for research applications. Based on the manufacturer's recommendations, the following table provides guidance for preparing various concentrations:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 2.877 mL | 14.3848 mL | 28.7695 mL |
5 mM | 0.5754 mL | 2.877 mL | 5.7539 mL |
10 mM | 0.2877 mL | 1.4385 mL | 2.877 mL |
These calculations allow researchers to prepare precise concentrations for experimental use. The manufacturer recommends selecting an appropriate solvent based on the solubility requirements of the specific experiment .
Applications in Research
Analytical Reference Standards
Deuterated compounds like Glycerol 1-Oleyl Ether-d5 serve as internal standards in mass spectrometry and other analytical techniques. The isotopic labeling provides a mass shift of M+5, making it distinguishable from the non-deuterated compound while maintaining almost identical chemical behavior . This property is particularly valuable in quantitative analysis, allowing researchers to accurately measure the non-deuterated compound in complex biological matrices.
Metabolic and Pharmacokinetic Studies
The deuteration pattern of Glycerol 1-Oleyl Ether-d5 makes it an excellent tool for tracing metabolic pathways. By monitoring the fate of the deuterated compound in biological systems, researchers can:
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Identify metabolic products
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Study the kinetics of enzymatic reactions
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Investigate distribution patterns within cellular compartments
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Determine the pharmacokinetic properties of the parent compound
Structure-Distribution Relationships
Comparative Properties with Non-Deuterated Analogue
The non-deuterated analogue, Glycerol 1-Oleyl Ether (Selachyl Alcohol), has garnered significant scientific interest. Understanding its properties provides insight into the potential applications of the deuterated version:
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Believed to modulate diverse signaling pathways
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Demonstrates ability to activate the Nrf2 pathway, which regulates oxidative stress and inflammation
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Shows inhibitory effects on the NF-κB pathway, a key regulator of inflammation and immune responses
The deuterated version would be expected to exhibit similar biological activities while being distinguishable through analytical methods.
Related Research Applications
The use of deuterated compounds like Glycerol 1-Oleyl Ether-d5 extends to various research fields:
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Self-diffusion studies in molecular fluids, where tracer techniques employ isotope substitution (e.g., hydrogen by deuterium) to track molecular movement
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Bilayer partitioning studies examining how molecules distribute across membranes, with deuterated compounds providing valuable insights into membrane interactions
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Structural studies of biological membranes, where deuterated lipids and their derivatives help elucidate membrane organization and dynamics
These applications demonstrate the broad utility of deuterated compounds in biological and physical chemistry research.
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